molecular formula C6H12O2 B179383 1,1-Diethoxyethene CAS No. 2678-54-8

1,1-Diethoxyethene

Cat. No. B179383
CAS RN: 2678-54-8
M. Wt: 116.16 g/mol
InChI Key: VTGIVYVOVVQLRL-UHFFFAOYSA-N
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Description

1,1-Diethoxyethene, also known as Acetaldehyde diethyl acetal or simply Acetal, is a compound that contains an acetal functional group . It is a major flavoring component of distilled beverages, especially malt whisky and sherry .


Synthesis Analysis

The synthesis of 1,1-Diethoxyethene has been studied extensively. One method involves the reaction of isopropanol decomposition, which is used to classify different catalysts used in the synthesis of 1,1-Diethoxyethene . The production of 1,1-Diethoxyethene is clearly correlated with the acidity of the solids .


Molecular Structure Analysis

The molecular formula of 1,1-Diethoxyethene is C6H12O2 . It has an average mass of 116.158 Da and a monoisotopic mass of 116.083733 Da .


Chemical Reactions Analysis

The direct conversion of ethanol to 1,1-Diethoxyethene (DEE) through one-pot dehydrogenation-acetalization has attracted broad interest from both academia and industry . This process involves the oxidative dehydrogenation of alcohol to acetaldehyde, which requires high temperature to activate oxygen to realize the C−H cleavage, while the acetalization of acetaldehyde with ethanol is an exothermic reversible reaction favorable at low temperature .


Physical And Chemical Properties Analysis

1,1-Diethoxyethene has a density of 0.9±0.1 g/cm3, a boiling point of 105.6±13.0 °C at 760 mmHg, and a vapor pressure of 34.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 33.0±3.0 kJ/mol, a flash point of 7.0±19.4 °C, and an index of refraction of 1.402 .

Scientific Research Applications

Oxygenated Additives for Diesel Emission Improvement

1,1-Diethoxyethene, derivable from bio-ethanol, shows potential as a diesel additive for reducing pollutant emissions. It demonstrated a marked reduction in exhaust smoke, though it slightly increased fuel consumption due to its total oxygen content (Frusteri, Spadaro, Beatrice, & Guido, 2007).

Pyrolysis Chemistry of 1,1-Diethoxybutane

Studying the pyrolysis of 1,1-Diethoxybutane, a related compound, revealed its potential as a biofuel. This research helps understand its breakdown and the formation of various by-products, which is crucial for its application in energy generation (Zeng, Li, Yuan, Zhang, Yang, & Qi, 2019).

Synthesis Processes

The synthesis of 1,1-Diethoxyethene from ethanol and acetaldehyde using a continuous flow reactor has been explored. This study provides valuable insights into optimizing production methods for industrial applications (Gómez, Arrúa, & Abello, 2004).

Catalytic Valorization of Bioethanol

1,1-Diethoxyethene has been studied in the context of converting ethanol into other valuable chemicals using Cu-Mg-Al mixed oxide catalysts. This research contributes to the development of sustainable chemical processes (Marcu, Tichit, Fajula, & Tanchoux, 2009).

Applications in Photocatalysis

In photocatalysis, 1,1-Diethoxyethene has been used in studies exploring the conversion of ethanol into value-added chemicals and hydrogen, demonstrating its potential in renewable energy applications (Li et al., 2020).

Safety And Hazards

1,1-Diethoxyethene is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is harmful if inhaled and may damage fertility . It is advised to avoid breathing vapors, mist, or gas, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The future directions of 1,1-Diethoxyethene research could involve further exploration of its synthesis methods, particularly in relation to the use of different catalysts and the optimization of reaction conditions. Additionally, the potential applications of 1,1-Diethoxyethene in various industries, such as the beverage industry, could be further investigated .

properties

IUPAC Name

1,1-diethoxyethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-4-7-6(3)8-5-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGIVYVOVVQLRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181292
Record name Ethene, 1,1-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethoxyethene

CAS RN

2678-54-8
Record name Ethene, 1,1-diethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002678548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethene, 1,1-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ketene diethyl acetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
J Mattay, J Runsink - The Journal of Organic Chemistry, 1985 - ACS Publications
Results For preparation of the products (see Scheme I)[1: 1] mixtures of the corresponding 1, 2-diketone 1 and the ketene acetal 2 were kept at room temperatures in the dark for 3 days. …
Number of citations: 24 pubs.acs.org
K Sakata, S Suzuki, T Sugimoto, T Yoshikawa - ACS omega, 2023 - ACS Publications
Cycloaddition reaction of tropone with 1,1-diethoxyethene catalyzed by Lewis acid (LA), B(C 6 F 5 ) 3 or BPh 3 , was examined by using ωB97X-D-level density functional theory (DFT) …
Number of citations: 5 pubs.acs.org
TH Koch, J Olesen, J Foy - The Journal of Organic Chemistry, 1975 - ACS Publications
Although the photochemical [2+ 2] cycloaddition reac-tion of ketones and aldehydes to olefins (the Paterno-Biichi reaction) is a general reaction for the preparation of oxetanes, 1 …
Number of citations: 9 pubs.acs.org
H Herzog, H Koch, HD Scharf, AJ Runsink - Tetrahedron, 1986 - Elsevier
The chiral cyclenone-3-carboxylates 5 -12 induce high regio - but only fair diastereoselectivities in tne photochemical [2+2] cycloaddition with 1,1'-diethoxyethene 23 . Cyclohex-2-ene-1-…
Number of citations: 54 www.sciencedirect.com
H Takeshita, H Nakashima, S Sugiyama… - Bulletin of the Chemical …, 1988 - journal.csj.jp
A reinvestigation of Cantrell’s thermal cycloaddition of tropone to 1,1-diethoxyethene has led to the isolation of three products: [4+2], [6+2], and [8+2] cycloadducts. The structure of the [4…
Number of citations: 17 www.journal.csj.jp
J Mattay, J Gersdorf, U Freudenberg - Tetrahedron letters, 1984 - Elsevier
The thermal and photochemical reactions of biacetyl 1 and 1,1-diethoxyethene 2 are totally complementary: 1 and 2 exclusively form the 2,2-diethoxyoxetane 4 in polar solvents at room …
Number of citations: 36 www.sciencedirect.com
J Mattay, J Gersdorf, IJ Santana - Journal of photochemistry, 1983 - Elsevier
The product quantum yields of the photoreactions between singlet excited biacetyl (1) and tetramethyl-1,3-dioxole (2) and between triplet excited 1 and 1,1-diethoxyethene (3) decrease …
Number of citations: 14 www.sciencedirect.com
DW Cameron, MJ Crossley, GI Feutrill… - Journal of the Chemical …, 1977 - pubs.rsc.org
Intermediates in the 1:2-addition of 1,1-diethoxyethene to quinones: synthesis of deoxyerythrolaccin - Journal of the Chemical Society, Chemical Communications (RSC …
Number of citations: 1 pubs.rsc.org
DW Cameron, MJ Crossley, GI Feutrill - Journal of the Chemical …, 1976 - pubs.rsc.org
Addition of 1,l -Diethoxyethene to Quinones : Synthesis of Acetylemodin Page 1 JCS CHEM. COMM., 1976 275 Addition of 1,l -Diethoxyethene to Quinones : Synthesis of Acetylemodin By …
Number of citations: 3 pubs.rsc.org
AJ Kresge, M Leibovitch - Journal of the American Chemical …, 1992 - ACS Publications
Rates of acid-catalyzed hydrolysis of 1, 1-dimethoxyethene and trimethoxyethene were measured in wholly aqueous solutions of perchloric acid, sodium hydroxide, and a series of …
Number of citations: 26 pubs.acs.org

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